molecular formula C23H30O3 B14508816 4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate CAS No. 62716-84-1

4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate

Katalognummer: B14508816
CAS-Nummer: 62716-84-1
Molekulargewicht: 354.5 g/mol
InChI-Schlüssel: NTULVLZEDKQEOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate is a chemical compound with the molecular formula C23H30O3 It is known for its unique structural properties, which include a phenyl ring substituted with a 2-methylpropyl group and a benzoate ester linked to a hexyloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of 4-(2-Methylpropyl)phenol, which is then esterified with 4-(hexyloxy)benzoic acid. The esterification reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(Hexyloxy)phenyl 4-(allyloxy)benzoate
  • 4-(Hexyloxy)phenyl 4-butyloxybenzoate
  • 4-(Hexyloxy)phenyl 4-(decyloxy)benzoate

Uniqueness

4-(2-Methylpropyl)phenyl 4-(hexyloxy)benzoate is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which imparts distinct chemical and physical properties compared to other similar compounds

Eigenschaften

CAS-Nummer

62716-84-1

Molekularformel

C23H30O3

Molekulargewicht

354.5 g/mol

IUPAC-Name

[4-(2-methylpropyl)phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C23H30O3/c1-4-5-6-7-16-25-21-14-10-20(11-15-21)23(24)26-22-12-8-19(9-13-22)17-18(2)3/h8-15,18H,4-7,16-17H2,1-3H3

InChI-Schlüssel

NTULVLZEDKQEOE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.